N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a unique structure with a diethylamino group, a methoxy group, and a p-tolyl group attached to a benzenesulfonamide core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with N-(4-(diethylamino)benzyl)-p-toluidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death . The compound’s unique structure allows it to effectively penetrate bacterial cell walls and exert its effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-(Diethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzhydrazide: Shares a similar diethylamino and methoxy group but differs in its core structure.
Benzothiazole derivatives: Known for their antibacterial and antifungal properties, similar to the sulfonamide compound.
Uniqueness
N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C25H30N2O3S |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C25H30N2O3S/c1-5-26(6-2)22-13-9-21(10-14-22)19-27(23-11-7-20(3)8-12-23)31(28,29)25-17-15-24(30-4)16-18-25/h7-18H,5-6,19H2,1-4H3 |
InChI Key |
FKEFNETYRMRPCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.